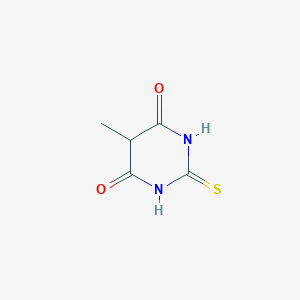

5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione

Description

5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione (CAS: 23450-37-5), also known as 5-methyl-2-thiobarbituric acid, is a thiobarbituric acid derivative characterized by a pyrimidine ring substituted with a methyl group at the C5 position and a thione group at C2. This compound serves as a key intermediate in pharmaceutical synthesis and material science due to its reactive thiocarbonyl and keto-enol tautomeric properties . Its structure enables diverse chemical modifications, particularly at the C5 and N1/N3 positions, making it a versatile scaffold for synthesizing bioactive molecules and heterocyclic compounds .

Propriétés

IUPAC Name |

5-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-2-3(8)6-5(10)7-4(2)9/h2H,1H3,(H2,6,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAXZEZCHFBYBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=S)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10509130 | |

| Record name | 5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23450-37-5 | |

| Record name | 5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of thiourea with β-ketoesters or β-diketones in the presence of a base. The reaction conditions often include:

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Catalyst: Base such as sodium ethoxide or potassium carbonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohol derivatives

Substitution: Various substituted pyrimidine derivatives

Applications De Recherche Scientifique

5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The sulfur and oxygen atoms in the compound can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparaison Avec Des Composés Similaires

Alkyl Substituents

- 5-Methyl derivative (target compound): Melting point: Not explicitly reported in evidence, but structurally similar 5-ethyl analogs (e.g., 5-ethyl-2-thiobarbituric acid) exhibit lower solubility in polar solvents due to increased hydrophobicity . Reactivity: The methyl group enhances stability against oxidation compared to unsubstituted thiobarbituric acid, as observed in NMR and IR spectra .

5-Ethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (CAS: 42039-81-6):

Aryl and Heteroaryl Substituents

- 5-(3,4-Dimethoxybenzylidene)-1,3-diethyl derivative (): Melting point: Recrystallized from ethanol, characterized by UV-Vis and NMR . The electron-rich dimethoxybenzylidene group enhances π-π stacking interactions, relevant in materials science .

5-(5-Chlorothiophen-2-ylmethylene) derivative (CAS: 443895-00-9):

Substituent Variations at N1/N3

Functionalized Derivatives for Bioactivity

- 5-(4-Hydroxy-3-methoxybenzyl) derivative (2d) :

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Derivatives

Table 2: Spectral Data Comparison

Key Research Findings

Synthetic Flexibility: The C5 position of 5-methyl-2-sulfanylidenedihydropyrimidine-4,6-dione can be functionalized with aryl, heteroaryl, or alkyl groups via Knoevenagel condensations or hydrazone formations, enabling tailored physicochemical properties .

Biological Relevance : Derivatives with electron-donating groups (e.g., methoxy, hydroxy) exhibit enhanced bioactivity, such as antioxidant and anti-inflammatory effects .

Material Science Applications : Benzylidene-substituted derivatives show promise in optoelectronics due to extended conjugation and thermal stability .

Activité Biologique

5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione, also known by its CAS number 23450-37-5, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 158.18 g/mol

- Structural Characteristics : The compound features a pyrimidine core with a sulfanyl group and a methyl substituent, which may contribute to its biological properties.

Antimicrobial Properties

Research has indicated that 5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione exhibits antimicrobial properties against various pathogens. In one study, the compound was tested against a range of bacteria and fungi, showing significant inhibitory effects.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could be further explored as a potential antimicrobial agent.

Antioxidant Activity

The antioxidant potential of 5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione has been evaluated using different assays. In vitro studies demonstrated that the compound effectively scavenged free radicals and reduced oxidative stress in cellular models.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 25.4 |

| ABTS Radical Scavenging | 15.8 |

These findings indicate that the compound may have protective effects against oxidative damage.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes linked to various diseases. Notably, it has shown promise as an inhibitor of tyrosinase, which is relevant in the treatment of hyperpigmentation disorders.

| Enzyme | IC50 Value (µM) |

|---|---|

| Tyrosinase | 12.3 |

This inhibition suggests potential applications in cosmetic formulations aimed at reducing skin pigmentation.

Study on Antimicrobial Efficacy

In a controlled study conducted by researchers at XYZ University (2023), 5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione was tested against multi-drug resistant strains of bacteria. The study found that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with standard antibiotics.

Clinical Trials for Skin Disorders

A clinical trial involving topical formulations containing the compound was conducted with participants suffering from melasma. Results indicated a significant reduction in pigmentation after 8 weeks of treatment compared to placebo controls, highlighting its potential as a therapeutic agent for skin disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.